N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
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Overview
Description
N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including difluorophenyl, dimethylsulfamoyl, and dioxoisoindolyl groups. Compounds with such complex structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common steps might include:
Formation of the difluorophenyl intermediate: This could involve halogenation reactions to introduce fluorine atoms.
Sulfamoylation: Introduction of the dimethylsulfamoyl group through reactions with sulfonyl chlorides.
Coupling with the dioxoisoindolyl group: This step might involve amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: Potentially altering the oxidation state of the sulfur or nitrogen atoms.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing one functional group with another, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology and Medicine
In biological and medicinal research, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Industry
In industry, such compounds could be used in the development of new materials, including polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action for N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding to active sites or allosteric sites. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-4-(methylsulfamoyl)benzamide
- N-(4-(1,3-dioxoisoindol-2-yl)butyl)benzamide
Uniqueness
The uniqueness of N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O5S/c1-30(2)38(36,37)20-12-9-18(10-13-20)25(33)31(24-14-11-19(28)17-23(24)29)15-5-6-16-32-26(34)21-7-3-4-8-22(21)27(32)35/h3-4,7-14,17H,5-6,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPFYVSCDIDDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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